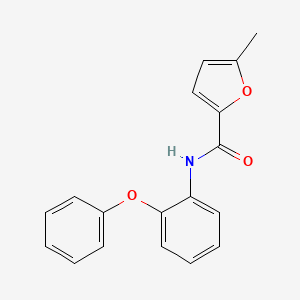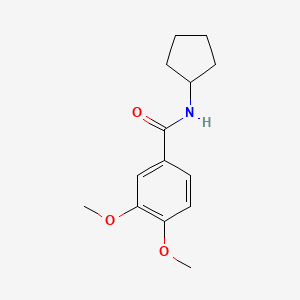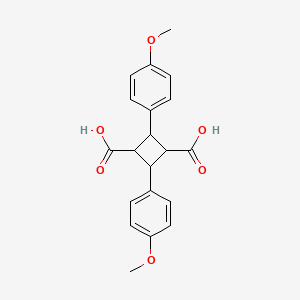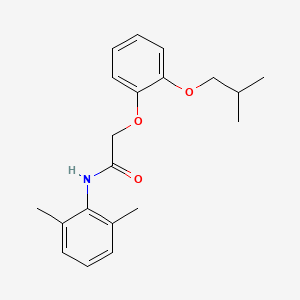![molecular formula C11H19N5O2 B5603459 (3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)
(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine compounds involves multi-step chemical processes, incorporating techniques like cyclo condensation and Mannich condensation. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved by a four-component cyclo condensation, indicating the complexity and specificity required in synthesizing these types of compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as "Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol," reveals detailed crystallographic data, showcasing the complexity of these molecules. The piperidine ring often adopts a chair conformation, a common feature in these analyses, which affects the compound's reactivity and interactions (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, synthesis processes can involve interactions with N,N-dimethylformamide dimethyl acetal or reactions with N-mono-substituted hydrazines, leading to a wide range of potential functionalities and applications (Matulevičiūtė et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization patterns and solubility, are crucial for their application in various fields. The detailed structural analysis often includes X-ray diffraction studies, providing insights into their crystalline forms and stability under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of these compounds in chemical synthesis and potential pharmaceutical applications. Studies on compounds like "Synthesis, Spectral Analysis, In Vitro Microbiological Evaluation, and Molecular Docking Studies of Some Novel 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives" demonstrate the wide range of activities these molecules can exhibit, from antimicrobial to potential enzyme inhibition activities (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
Research into the chemical synthesis and modification of related compounds provides insights into the broader applications of (3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol in scientific research. For instance, the development of novel synthetic routes and the exploration of chemical reactivity under various conditions can offer new perspectives on drug design and molecular functionality. Studies such as those by Bergman et al. (2011) on thionations using a P4S10-pyridine complex highlight the importance of exploring chemical reactions for synthesizing new compounds with potential applications in medicinal chemistry and beyond (Bergman, Pettersson, Hasimbegovic, & Svensson, 2011).
Antibacterial Properties
The investigation into the antibacterial properties of derivatives similar to this compound can lead to the development of new antibacterial agents. Research conducted by Aridoss et al. (2010) on the synthesis and crystal studies of diversely functionalized tetrahydropyridin-4-ol demonstrates the potential for discovering novel antibacterial substances that can address the growing concern of antibiotic resistance (Aridoss, Amirthaganesan, & Jeong, 2010).
Antitumor Evaluation
Compounds related to this compound are being evaluated for their antitumor properties, offering new avenues for cancer treatment. For example, Al-Omran et al. (2014) discussed the synthesis, spectroscopy, X-ray studies, and antitumor evaluation of novel compounds, highlighting the importance of such research in developing therapies against various cancers (Al-Omran, Mohareb, & El-Khair, 2014).
Antihypertensive Activity
Exploring the antihypertensive activity of compounds structurally similar to this compound can contribute to the development of new treatments for hypertension. Research like that by Evans et al. (1983) on the synthesis and antihypertensive activity of dihydro-2H-1-benzopyran-3-ols underscores the potential for discovering new therapeutic agents in this domain (Evans, Fake, Hamilton, Poyser, & Watts, 1983).
Propiedades
IUPAC Name |
1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-8-6-15(5-4-11(8,3)18)10(17)7-16-9(2)12-13-14-16/h8,18H,4-7H2,1-3H3/t8-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGYCVNGSOEVQS-KCJUWKMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)CN2C(=NN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)CN2C(=NN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)

![1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)
![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)


![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)

![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
